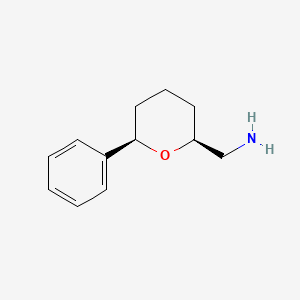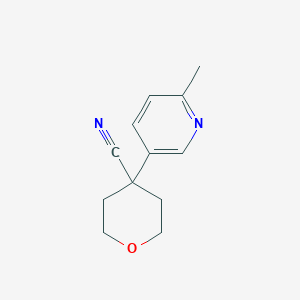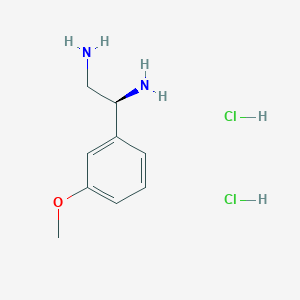
6-(Methylsulfonyl)-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfonyl)quinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methylsulfonyl group at the 6-position and the hydroxyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)quinolin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylquinolin-4-ol with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like pyridine. The reaction typically occurs under mild conditions, with the sulfonylation taking place at the 6-position of the quinoline ring.
Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this method, 6-methylquinolin-4-ol is reacted with methylsulfonyl chloride under microwave irradiation, resulting in the formation of 6-(Methylsulfonyl)quinolin-4-ol in a shorter time compared to conventional heating methods .
Industrial Production Methods
Industrial production of 6-(Methylsulfonyl)quinolin-4-ol may involve large-scale sulfonylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfonyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Methylsulfonyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound has been studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown that quinoline derivatives, including 6-(Methylsulfonyl)quinolin-4-ol, exhibit anticancer, anti-inflammatory, and antimalarial activities.
Mécanisme D'action
The mechanism of action of 6-(Methylsulfonyl)quinolin-4-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Antiviral Activity: It disrupts viral replication by inhibiting viral enzymes and proteins essential for the virus life cycle.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, while also inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
6-(Methylsulfonyl)quinolin-4-ol can be compared with other quinoline derivatives such as:
6-Methylquinolin-4-ol: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
6-Chloroquinolin-4-ol: Contains a chlorine atom instead of a methylsulfonyl group, leading to variations in its antimicrobial and anticancer properties.
6-Aminoquinolin-4-ol: The presence of an amino group imparts different pharmacological activities compared to the methylsulfonyl derivative.
The uniqueness of 6-(Methylsulfonyl)quinolin-4-ol lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H9NO3S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
6-methylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) |
Clé InChI |
JSPOBZWJRUHRND-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)NC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)



![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)
![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)


![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)

![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)
